Sinensetin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sinensetin is a plant-derived polymethoxylated flavonoid found in certain citrus fruits and Orthosiphon aristatus var. aristatus . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .

Molecular Structure Analysis

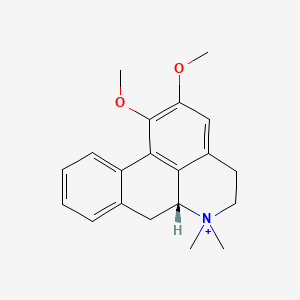

Sinensetin is a pentamethoxyflavone, chemically known as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one . The flavone skeleton is substituted by methoxy groups at positions 5, 6, 7, 3′ and 4’, respectively, with a molecular formula of C20H20O7 and molecular weight of 372.4 g/mol .Chemical Reactions Analysis

The chemical reactions involving Sinensetin-d3 are not well-documented in the available literature. More research is needed in this area .Physical And Chemical Properties Analysis

Sinensetin is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents . It has a molecular weight of 372.37 .Applications De Recherche Scientifique

Anticancer Activities

Sinensetin has been found to possess strong anticancer activities . It has shown promising potency in intended activities with minimal toxicity . However, more detailed mechanistic studies are needed to understand its pharmacological effects .

Anti-inflammatory Activities

Sinensetin has demonstrated anti-inflammatory activities . This suggests it could potentially be used in the treatment of conditions characterized by inflammation .

Antioxidant Activities

Sinensetin has shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antimicrobial Activities

Sinensetin has antimicrobial properties . This suggests it could potentially be used in the treatment of various infections .

Anti-obesity Activities

Sinensetin has demonstrated anti-obesity activities . This suggests it could potentially be used in the treatment of obesity .

Anti-dementia Activities

Sinensetin has shown anti-dementia activities . This suggests it could potentially be used in the treatment of dementia .

Vasorelaxant Activities

Sinensetin has demonstrated vasorelaxant activities . This suggests it could potentially be used in the treatment of conditions characterized by constricted blood vessels .

Chemosensitizing Agent

Sinensetin may act as a chemosensitizing agent . This suggests it could potentially enhance the efficacy of chemotherapy drugs .

Mécanisme D'action

Target of Action

Sinensetin-d3, a plant-derived polymethoxylated flavonoid, is found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .

Mode of Action

Sinensetin-d3 interacts with its targets, such as P-gp, by binding competitively and noncompetitively, blocking the substrate transportation . This interaction can lead to changes in the cellular environment, potentially enhancing the efficacy of other drugs by preventing their expulsion from the cells .

Biochemical Pathways

Sinensetin-d3 has been shown to affect several biochemical pathways. For instance, it has been found to suppress Txnip/NLRP3/Caspase-1/GSDMD signaling-mediated inflammatory responses and pyroptosis . This pathway is involved in inflammation and cell death, suggesting that Sinensetin-d3 may have anti-inflammatory and protective effects on cells .

Pharmacokinetics

It has been suggested that more in vivo studies in various animal models, including pharmacokinetic, pharmacodynamic, and bioavailability studies, are required to assess its efficacy and safety .

Result of Action

The results of Sinensetin-d3’s action are varied and depend on the context. In vitro and in vivo studies have shown that it possesses strong anticancer activities and a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant activities . These effects are likely the result of its interactions with its targets and its impact on various biochemical pathways .

Action Environment

The action environment of Sinensetin-d3 can influence its action, efficacy, and stability. It’s worth noting that Sinensetin-d3 is found in various plants and fruits, suggesting that it is stable in a range of natural environments

Safety and Hazards

Orientations Futures

Sinensetin is a promising anticancer drug candidate for future development to delay cancer progression and prolong survival . More in vivo studies in various animal models including toxicity, pharmacokinetic, pharmacodynamic and bioavailability studies are required to assess its efficacy and safety before submission to clinical studies .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sinensetin-d3 involves the conversion of a starting material to an intermediate compound, followed by the addition of deuterium atoms to the intermediate to obtain the final product.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "2,4,6-trimethoxybenzaldehyde", "deuterium oxide", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-methoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride in ethanol to obtain the corresponding diol intermediate.", "Step 3: Protection of the diol intermediate using acetic anhydride in the presence of pyridine to form a diacetate intermediate.", "Step 4: Exchange of the hydrogen atoms in the diacetate intermediate with deuterium atoms using deuterium oxide in the presence of sodium hydroxide.", "Step 5: Hydrolysis of the diacetate intermediate using sodium hydroxide to obtain the final product, Sinensetin-d3." ] } | |

Numéro CAS |

1438399-79-1 |

Nom du produit |

Sinensetin-d3 |

Formule moléculaire |

C20H20O7 |

Poids moléculaire |

375.391 |

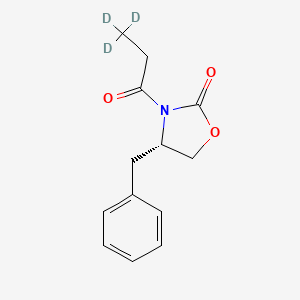

Nom IUPAC |

2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |

Clé InChI |

LKMNXYDUQXAUCZ-GKOSEXJESA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

Synonymes |

2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one-d3; 3’,4’,5,6,7-Pentamethoxyflavone-d3; 5,6,7,3’,4’-Pentamethoxyflavone-d3; Pedalitin-d3 Permethyl Ether; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

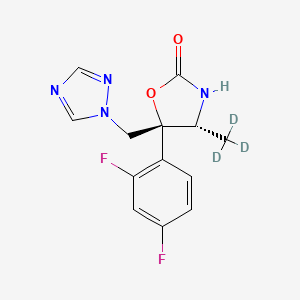

![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)